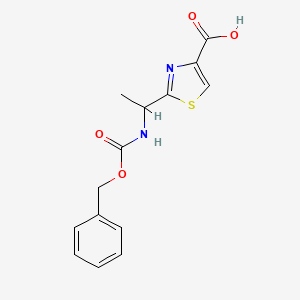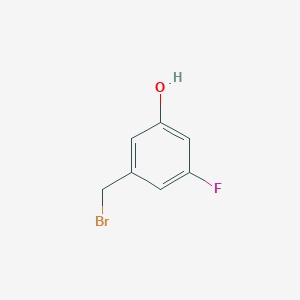
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two bromine atoms at positions 4 and 6, and a carbonyl group at position 3 of the dihydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods:
Acid-Catalyzed Cyclization: This involves the cyclization of compounds containing a carbonyl group by dehydration under acidic conditions.
Palladium or Platinum-Catalyzed Ring Closure: This method uses palladium or platinum catalysts to facilitate the ring closure via an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation Reactions: These involve the condensation of activated methylene groups under Dieckmann reaction conditions or through ketene intermediate cyclization.
Intramolecular Friedel-Crafts Reaction: This method employs an intramolecular Friedel-Crafts reaction to construct the benzofuran ring.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex benzofuran derivatives or reduction to modify the carbonyl group.
Cyclization Reactions: It can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products: The major products formed from these reactions include substituted benzofurans, polycyclic benzofuran derivatives, and reduced benzofuran compounds .
Aplicaciones Científicas De Investigación
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials.
Biological Studies: It is used in studies investigating the biological activities of benzofuran derivatives, including their anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: Lacks the bromine substituents and carbonyl group, making it less reactive in certain chemical reactions.
3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone: Contains additional hydroxyl groups, which confer different biological activities and chemical reactivity.
Uniqueness: The presence of bromine atoms and a carbonyl group in this compound makes it a versatile intermediate for the synthesis of various complex molecules, distinguishing it from other benzofuran derivatives .
Propiedades
Fórmula molecular |
C8H4Br2O2 |
|---|---|
Peso molecular |
291.92 g/mol |
Nombre IUPAC |
4,6-dibromo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2 |
Clave InChI |
URKUWIAMPMKDNI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(O1)C=C(C=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B13510559.png)


![1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13510588.png)

![2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B13510602.png)
![2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride](/img/structure/B13510609.png)
